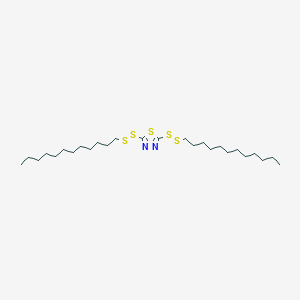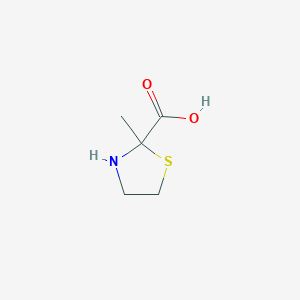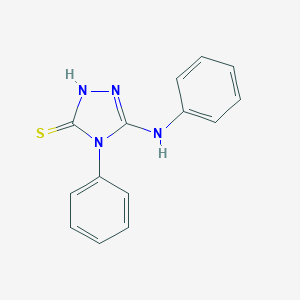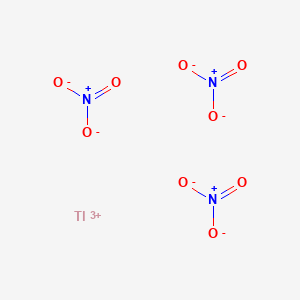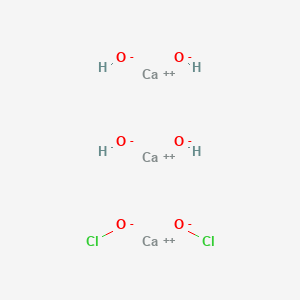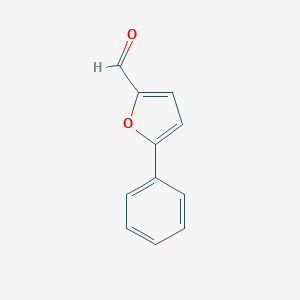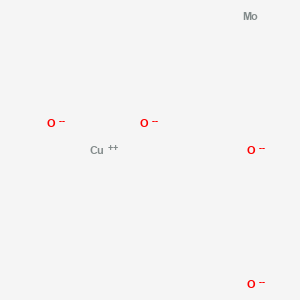
Cinperene
Übersicht
Beschreibung
Cinperene, also known as R5046, is a chemical compound with the molecular formula C25H28N2O2 and a molecular weight of 388.50 g/mol . It is an atropine-like agent that can block pilocarpine-induced lacrimation and salivation . This compound has been studied for its anticholinergic properties, making it relevant in various scientific and medical research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cinperene can be synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. The detailed synthetic route involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as reaction monitoring, purification, and quality control to meet industrial standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Cinperen unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile.
Hauptprodukte: Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So können bei der Oxidation Ketone oder Carbonsäuren entstehen, während bei der Reduktion Alkohole entstehen .
Wissenschaftliche Forschungsanwendungen
Cinperen hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet.
Biologie: Wird wegen seiner Auswirkungen auf biologische Systeme untersucht, insbesondere wegen seiner anticholinergen Eigenschaften.
Medizin: Wird auf mögliche therapeutische Anwendungen untersucht, z. B. bei der Behandlung von Erkrankungen, die mit übermäßiger Speichel- und Tränensekretion einhergehen.
Industrie: Wird bei der Herstellung von Pharmazeutika und anderen chemischen Produkten verwendet.
5. Wirkmechanismus
Cinperen übt seine Wirkung aus, indem es die Wirkung von Acetylcholin an muskarinischen Rezeptoren blockiert. Diese Hemmung verhindert die Aktivierung dieser Rezeptoren, was zu einer Abnahme der Speichel- und Tränensekretion führt. Zu den beteiligten molekularen Zielstrukturen gehören die muskarinischen Acetylcholinrezeptoren, die Teil des parasympathischen Nervensystems sind .
Ähnliche Verbindungen:
Benzetimid (R 4929): Eine weitere atropinartige Verbindung mit ähnlichen anticholinergen Eigenschaften.
Meletimid (R 5183): Chemisch verwandt mit Cinperen und teilt ähnliche biologische Aktivitäten.
Einzigartigkeit: Cinperen ist aufgrund seiner spezifischen Molekülstruktur und seiner Fähigkeit, die durch Pilocarpin induzierte Tränensekretion und Speichelproduktion bei submydriatischen Dosen zu blockieren, einzigartig. Dies macht es besonders nützlich in der Forschung, die sich auf anticholinerge Mittel und ihre Wirkungen konzentriert .
Wirkmechanismus
Cinperene exerts its effects by blocking the action of acetylcholine at muscarinic receptors. This inhibition prevents the activation of these receptors, leading to a decrease in salivation and lacrimation. The molecular targets involved include the muscarinic acetylcholine receptors, which are part of the parasympathetic nervous system .
Vergleich Mit ähnlichen Verbindungen
Benzetimide (R 4929): Another atropine-like compound with similar anticholinergic properties.
Meletimide (R 5183): Chemically related to Cinperene and shares similar biological activities.
Uniqueness: this compound is unique due to its specific molecular structure and its ability to block pilocarpine-induced lacrimation and salivation at submydriatic dose levels. This makes it particularly useful in research focused on anticholinergic agents and their effects .
Eigenschaften
IUPAC Name |
3-phenyl-3-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c28-23-13-16-25(24(29)26-23,21-11-5-2-6-12-21)22-14-18-27(19-15-22)17-7-10-20-8-3-1-4-9-20/h1-12,22H,13-19H2,(H,26,28,29)/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMZUKHJKLNFPH-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC=CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)C/C=C/C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016892 | |
| Record name | Cinperene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14796-24-8 | |
| Record name | Cinperene [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014796248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinperene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CINPERENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11V66TN8RO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



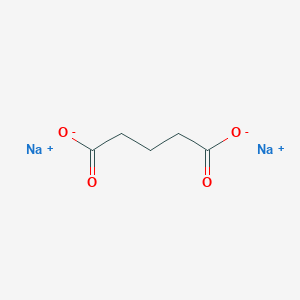

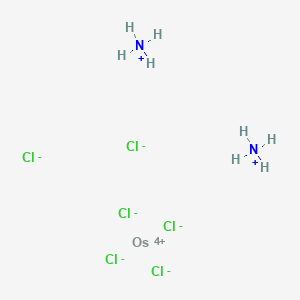
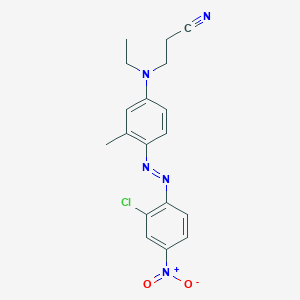
![(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B76926.png)
